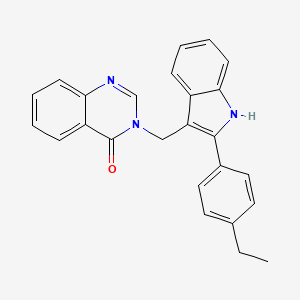
3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This specific compound features a quinazolinone core linked to an indole moiety, which is further substituted with a 4-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed three-component reactions. This method involves the reaction of 2-bromoaniline, an isocyanide, and an aldehyde under palladium catalysis to form the quinazolinone core . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of alkylated or acylated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its antitumor activity, particularly against prostate cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . It may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: Known for its broad biological activities, including antimalarial and anticonvulsant properties.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds have shown significant antitumor activity and are structurally similar to 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the indole moiety linked to the quinazolinone core enhances its potential as a therapeutic agent.
Properties
CAS No. |
88514-43-6 |
|---|---|
Molecular Formula |
C25H21N3O |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-[[2-(4-ethylphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C25H21N3O/c1-2-17-11-13-18(14-12-17)24-21(19-7-3-6-10-23(19)27-24)15-28-16-26-22-9-5-4-8-20(22)25(28)29/h3-14,16,27H,2,15H2,1H3 |
InChI Key |
HGRYPMGBXPNEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


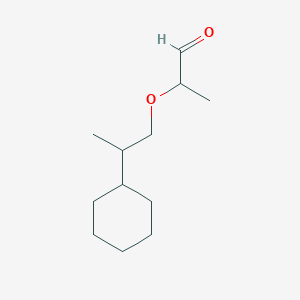

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
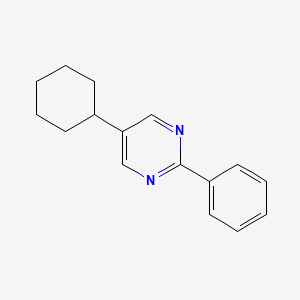

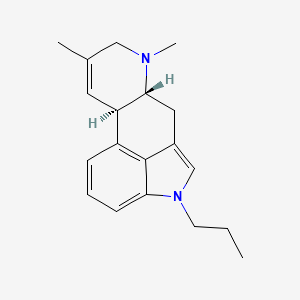
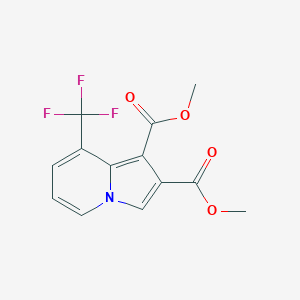
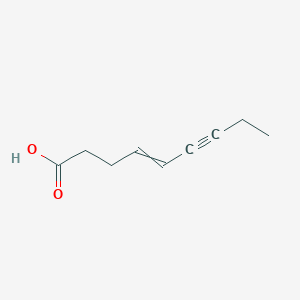
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
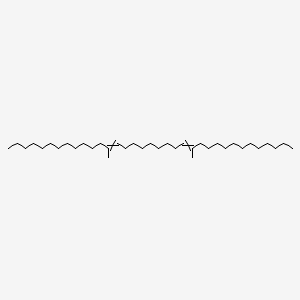
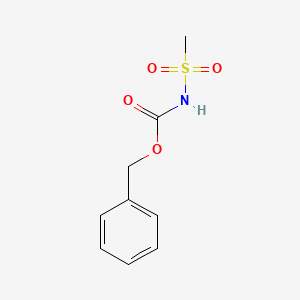
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

